molecular formula C14H17NO B13019010 cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one CAS No. 188057-86-5

cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one

Cat. No.: B13019010
CAS No.: 188057-86-5
M. Wt: 215.29 g/mol
InChI Key: MDHHQXUKNXLARZ-OCCSQVGLSA-N
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Description

cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one (CAS 122718-97-2) is a versatile bicyclic lactam serving as a critical synthetic intermediate and heterocyclic building block in organic chemistry and medicinal research . This compound features a defined cis-fused cyclopenta-pyrrolone structure, with a molecular formula of C14H17NO and a molecular weight of 215.30 g/mol . Its constrained scaffold is structurally analogous to privileged pyrrolidine-based frameworks, making it a valuable template for designing conformationally biased analogs, such as iminocyclitols and azasugars, which are investigated as potential inhibitors for glycoprocessing enzymes . As a pharmaceutical intermediate, this benzyl-protected scaffold is employed in the synthesis of more complex molecules for various research applications . The compound is typically characterized by a purity of no less than 95% to 99%, ensuring consistency and reliability in experimental results . This product is intended for research and manufacturing purposes as a chemical building block and is not for diagnostic, therapeutic, or personal use .

Properties

CAS No.

188057-86-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3aR,6aS)-1-benzyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrol-6-one

InChI

InChI=1S/C14H17NO/c16-13-7-6-12-8-9-15(14(12)13)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-,14+/m1/s1

InChI Key

MDHHQXUKNXLARZ-OCCSQVGLSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1CCN2CC3=CC=CC=C3

Canonical SMILES

C1CC(=O)C2C1CCN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Intramolecular Nucleophilic Addition

A common approach to synthesize hexahydrocyclopenta[b]pyrrolones involves intramolecular cyclization of suitably functionalized precursors. Typically, a linear or monocyclic intermediate bearing an amine and a ketone or aldehyde group undergoes cyclization under acidic or basic conditions to form the bicyclic lactam.

  • Starting materials : Amino ketones or amino aldehydes with a pendant cyclopentane ring or its precursor.
  • Cyclization conditions : Acidic catalysis (e.g., acetic acid) or base-promoted intramolecular nucleophilic attack.
  • Outcome : Formation of the pyrrolidinone ring fused to the cyclopentane ring.

N-Benzylation

The introduction of the benzyl group at the nitrogen is typically achieved by:

  • N-alkylation of the pyrrolidinone nitrogen using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.
  • Careful control of reaction conditions to avoid over-alkylation or side reactions.

Detailed Preparation Method from Literature

Multicomponent One-Pot Synthesis (Related Analogues)

Although direct literature on this compound is limited, related bicyclic pyrrolidinones have been synthesized via multicomponent reactions involving:

Procedure:

Step Reagents & Conditions Description
1 Mix aryl aldehyde, benzylamine, and ketoester in ethanol Formation of imine intermediate
2 Heat at 40–80 °C with acetic acid catalyst Cyclization to form bicyclic pyrrolidinone
3 Reflux for 20 h, monitor by TLC Completion of reaction
4 Cool and isolate product by filtration or crystallization Purification of bicyclic lactam

This method yields bicyclic pyrrolidinones with good stereoselectivity and yields ranging from 70–90%.

Intramolecular Cyclization of N-Benzylated Precursors

An alternative approach involves:

  • Preparation of an N-benzylated amino ketone intermediate.
  • Intramolecular cyclization under controlled conditions to form the cis-fused bicyclic system.
Step Reagents & Conditions Description
1 N-Benzylation of amino ketone with benzyl bromide, base (e.g., K2CO3) in DMF Formation of N-benzyl amino ketone
2 Cyclization under acidic conditions (e.g., acetic acid, reflux) Formation of cis-hexahydrocyclopenta[b]pyrrol-6(1H)-one
3 Purification by recrystallization or chromatography Isolation of pure cis isomer

This method allows stereochemical control by choice of cyclization conditions and precursor configuration.

Research Findings and Optimization

Effect of Solvent and Temperature

  • Polar protic solvents such as ethanol or methanol facilitate imine formation and cyclization.
  • Moderate heating (40–80 °C) improves yield and stereoselectivity.
  • Addition of acetic acid enhances cyclization efficiency by promoting dehydration steps.

Stereochemical Control

  • The cis configuration is favored under kinetic control during cyclization.
  • Use of chiral auxiliaries or catalysts can further improve stereoselectivity, though such methods are less reported for this specific compound.

Yield and Purity

  • Reported yields for related bicyclic pyrrolidinones range from 70% to over 90%.
  • Purity is typically confirmed by HPLC and NMR, with >95% purity achievable under optimized conditions.

Summary Table of Preparation Methods

Method Key Steps Conditions Yield (%) Notes
Multicomponent One-Pot Synthesis Imine formation, acid-catalyzed cyclization EtOH, 40–80 °C, acetic acid catalyst 70–90 Efficient, good stereoselectivity
N-Benzylation + Intramolecular Cyclization N-Benzylation, acid-promoted cyclization DMF (benzylation), AcOH reflux (cyclization) 65–85 Allows control over N-substitution
Alternative Cyclization Routes Base or acid catalysis on amino ketone precursors Varies Variable Dependent on precursor design

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, nucleophiles

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Cis-1-benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit significant biological activity. Notably, research has indicated its potential as:

  • Antibacterial Agents : Compounds derived from this structure have shown promise as inhibitors of bacterial gyrase, an essential enzyme for bacterial DNA replication, thereby serving as potential antibiotics .
  • Neurological Applications : Some derivatives have been explored for their ability to modulate NMDA receptors, which are implicated in various neurological disorders .

Synthesis of Complex Molecules

The synthesis of this compound can be achieved through various methodologies that allow for the introduction of functional groups. These synthetic routes are crucial for developing libraries of analogs with tailored biological activities:

  • Multicomponent Reactions : Recent studies have highlighted the efficiency of one-pot multicomponent reactions to synthesize libraries of related compounds, demonstrating high yields and purity . This approach facilitates the rapid exploration of structure-activity relationships.

Cosmetic and Dermatological Applications

The compound's properties have also been examined in cosmetic formulations. Its potential as an active ingredient in topical applications can be attributed to its stability and efficacy in skin penetration studies . The ability to enhance skin bioavailability makes it a candidate for formulations aimed at treating skin conditions.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of derivatives of this compound, researchers synthesized several analogs and tested them against common bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly compared to traditional antibiotics, suggesting a new avenue for drug development .

Case Study 2: Neurological Modulation

Another investigation focused on the modulation of NMDA receptors using derivatives of this compound. The study found that specific structural modifications led to increased selectivity and potency in inhibiting NR2B subunit-containing receptors, which are associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related cyclopenta-pyrrolone derivatives are highlighted below, focusing on synthesis, reactivity, and hazard profiles.

Key Observations :

  • Stereochemical Complexity : The benzyl-substituted derivative (target compound) and its methyl analog (28) exhibit similar yields (~53%) due to steric challenges in alkylation . In contrast, the tert-butyl carboxylate analog achieves higher yields (71%) via optimized chromatography .
Physicochemical and Hazard Profiles
Property cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 1-Benzyl-3-methyloctahydrocyclopenta[6]pyrrol-2-one
Molecular Weight (g/mol) 215.29 225.28 229.31
Boiling Point Not reported Not reported 80–100°C (0.001 mm Hg)
Acute Oral Toxicity (LD₅₀) Not classified H302 (Harmful if swallowed) Not reported
Skin Irritation Likely low H315 (Causes skin irritation) Not reported
Stability Stable under inert conditions Stable but moisture-sensitive Degrades under strong acid (e.g., HCl hydrolysis)

Key Observations :

  • Toxicity : The tert-butyl carboxylate analog poses acute oral toxicity (H302) and skin irritation (H315) risks, likely due to its polar carboxylate group enhancing bioavailability . The benzyl derivative’s hazards are unclassified but inferred to be milder due to lower solubility.
  • Stability : The tert-butyl derivative’s moisture sensitivity necessitates stringent storage, whereas the benzyl analog’s stability aligns with its use in prolonged synthetic steps .

Biological Activity

cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including structure-activity relationships, potential therapeutic applications, and synthesis methodologies.

Chemical Structure and Properties

The compound belongs to a class of bicyclic structures that often exhibit significant biological activity. Its structure is characterized by a hexahydrocyclopenta[b]pyrrole framework, which is known for its presence in various natural products and pharmaceuticals. The specific stereochemistry (cis) and the presence of a benzyl group are crucial for its biological interactions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13_{13}H15_{15}N
Molecular Weight199.27 g/mol
Melting PointNot widely reported
SolubilitySoluble in organic solvents

Antihyperglycemic Activity

Recent studies have investigated the antihyperglycemic properties of pyrrole derivatives, including compounds structurally related to this compound. For instance, a series of pyrrole and pyrrolopyrimidine derivatives were evaluated for their ability to lower blood glucose levels in diabetic models. Some compounds showed efficacy comparable to standard antihyperglycemic drugs like Glimepiride .

Antitumor Activity

The biological activity of pyrrolidine derivatives has also been explored in the context of cancer treatment. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that certain bicyclic compounds, including those related to this compound, may exert neuroprotective effects. These effects could be mediated through modulation of neurotransmitter systems or by acting on neuroinflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at specific positions on the bicyclic structure can enhance or diminish activity:

  • Position 1 (Benzyl Group) : The presence of bulky groups like benzyl can improve binding affinity to biological targets.
  • Position 6 (Carbonyl Group) : The carbonyl functionality is essential for interaction with enzymes or receptors involved in metabolic pathways.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Benzyl substitution at C1Increased potency in antihyperglycemic assays
Carbonyl at C6Essential for receptor binding
Variations in ring saturationInfluence on pharmacokinetics

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates from established synthetic pathways. Recent advancements include:

  • Palladium-Catalyzed Reactions : These methodologies allow for selective functionalization of C–H bonds, facilitating the introduction of substituents without extensive protective group strategies .
  • Cycloaddition Reactions : Utilizing cycloaddition techniques can streamline the construction of the bicyclic framework while maintaining stereochemical integrity.

Case Study: Synthesis Methodology

A notable synthesis pathway involves:

  • Formation of an intermediate via a palladium-catalyzed reaction.
  • Cyclization to form the hexahydro framework.
  • Final functionalization to introduce the benzyl group.

This approach not only enhances yield but also improves selectivity for desired stereoisomers.

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